

# physical and chemical characteristics of 2-Nitrophenylpyruvic acid

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## Compound of Interest

Compound Name: **2-Nitrophenylpyruvic acid**

Cat. No.: **B1203231**

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## 2-Nitrophenylpyruvic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical characteristics of **2-Nitrophenylpyruvic acid**. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this compound may be of interest.

## Physical and Chemical Properties

**2-Nitrophenylpyruvic acid** is a solid, light yellow powder at room temperature.<sup>[1]</sup> Key physical and chemical data are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>7</sub> NO <sub>5</sub>	<a href="#">[2]</a>
Molecular Weight	209.16 g/mol	<a href="#">[2]</a>
Melting Point	119-120 °C	<a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Light yellow powder	<a href="#">[1]</a>
pKa (Predicted)	2.30 ± 0.54	<a href="#">[3]</a>
Solubility	While quantitative data for 2-Nitrophenylpyruvic acid is not readily available, a related compound, 2-nitrophenylacetic acid, has been studied. Its solubility is highest in DMF, followed by 1,4-dioxane, methanol, ethanol, and ethyl acetate, with very low solubility in water and cyclohexane. This suggests that 2-Nitrophenylpyruvic acid is likely soluble in polar organic solvents.	<a href="#">[4]</a>

## Spectral Characteristics

The structural features of **2-Nitrophenylpyruvic acid** have been characterized by various spectroscopic techniques.

Spectrum	Key Features
FTIR	<p>The FTIR spectrum of 2-Nitrophenylpyruvic acid would be expected to show characteristic peaks for the C=O stretching of the carboxylic acid and ketone groups (typically in the 1680-1740 <math>\text{cm}^{-1}</math> region), O-H stretching of the carboxylic acid (a broad peak around 2500-3300 <math>\text{cm}^{-1}</math>), C-H stretching of the aromatic ring (around 3000-3100 <math>\text{cm}^{-1}</math>), and N-O stretching of the nitro group (strong peaks around 1500-1550 <math>\text{cm}^{-1}</math> and 1300-1370 <math>\text{cm}^{-1}</math>).</p>
$^1\text{H}$ NMR	<p>The proton NMR spectrum is expected to show signals for the aromatic protons in the region of 7.0-8.5 ppm. The methylene (-<math>\text{CH}_2</math>-) protons adjacent to the carbonyl group would likely appear in the range of 3.5-4.5 ppm. The carboxylic acid proton is a broad singlet that can appear over a wide range, typically downfield (10-13 ppm), and its visibility can be solvent-dependent.</p>
$^{13}\text{C}$ NMR	<p>The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the carboxylic acid and the ketone (typically in the range of 160-200 ppm). The aromatic carbons will resonate between 120-150 ppm, with the carbon attached to the nitro group being significantly deshielded. The methylene carbon signal would be expected in the 30-50 ppm range.</p>
UV-Vis	<p>The UV-Vis spectrum of compounds containing a nitrobenzene moiety typically exhibits strong absorptions. For instance, nitrobenzaldehydes show strong absorptions around 250 nm (<math>\pi\pi^*</math> transitions involving the nitro and benzene groups) and weaker transitions around 300-350 nm.</p>

nm ( $n\pi^*$  transitions).<sup>[5][6]</sup> A similar profile would be anticipated for 2-Nitrophenylpyruvic acid.

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## Experimental Protocols

### Synthesis of 2-Nitrophenylpyruvic Acid

A common method for the synthesis of **2-Nitrophenylpyruvic acid** is the condensation of 2-nitrotoluene with diethyl oxalate in the presence of a strong base like sodium methoxide or sodium ethoxide.<sup>[7][8]</sup>

#### Materials:

- 2-Nitrotoluene
- Diethyl oxalate
- Sodium methoxide (or sodium ethoxide)
- Absolute Ethanol
- Water
- Hydrochloric acid (for acidification)

#### Procedure:

- A solution of sodium methoxide in absolute ethanol is prepared in a reaction flask under an inert atmosphere (e.g., nitrogen).<sup>[7]</sup>
- A mixture of 2-nitrotoluene and diethyl oxalate is added to the stirred solution.<sup>[7]</sup>
- The resulting mixture is heated to reflux for a specified period (e.g., 30 minutes) to facilitate the condensation reaction.<sup>[9]</sup>
- After cooling, water is cautiously added, and the mixture is heated at reflux again to hydrolyze the ester intermediate.<sup>[7]</sup>

- The reaction mixture is then cooled, and the pH is adjusted with hydrochloric acid to precipitate the crude **2-Nitrophenylpyruvic acid**.[\[7\]](#)
- The crude product is collected by filtration, washed with water, and dried.[\[7\]](#)

## Purification by Recrystallization

The crude **2-Nitrophenylpyruvic acid** can be purified by recrystallization to obtain a product of higher purity.[\[1\]](#)[\[10\]](#)[\[11\]](#)

Materials:

- Crude **2-Nitrophenylpyruvic acid**
- Appropriate solvent (e.g., a mixture of ethanol and water, or toluene)
- Activated charcoal (optional, for removing colored impurities)

Procedure:

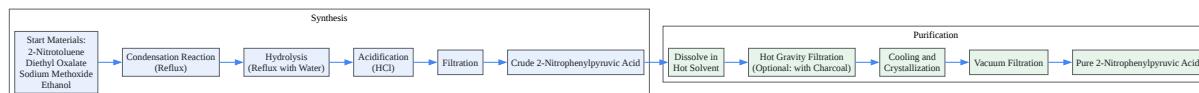
- The crude solid is dissolved in a minimum amount of a suitable hot solvent.[\[1\]](#)
- If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
- The hot solution is filtered by gravity to remove any insoluble impurities and activated charcoal.[\[1\]](#)
- The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[\[1\]](#)
- The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried thoroughly.[\[1\]](#)[\[11\]](#)

## Biological Activity and Signaling Pathways

While no specific signaling pathways involving **2-Nitrophenylpyruvic acid** have been identified in the reviewed literature, nitro-containing aromatic compounds are known to possess a wide

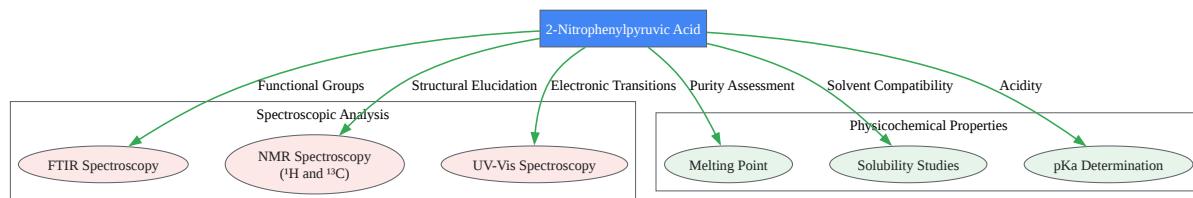
range of biological activities.[12][13] The presence of the nitro group can confer antimicrobial, and other pharmacological properties.[12][14] Nitro compounds can act as electrophiles and may interact with biological nucleophiles, potentially modulating cellular signaling pathways through covalent modification of proteins.[15] Derivatives of the related 3-nitropropionic acid have been shown to exhibit neurotoxic, antiviral, insecticidal, antimicrobial, and antioxidant properties.[16] Further research is required to elucidate any specific biological targets or signaling pathways modulated by **2-Nitrophenylpyruvic acid**.

## Visualizations



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Caption: Experimental workflow for the synthesis and purification of **2-Nitrophenylpyruvic acid**.



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Caption: Analytical techniques for the characterization of **2-Nitrophenylpyruvic acid**.

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